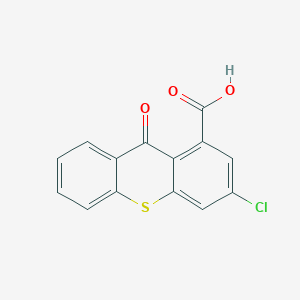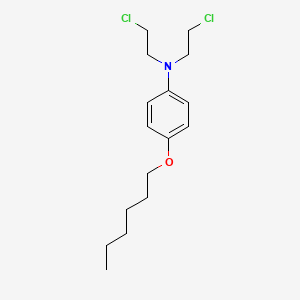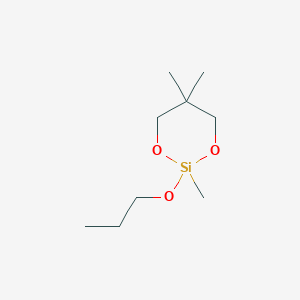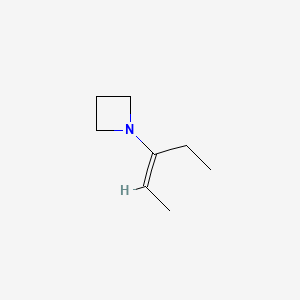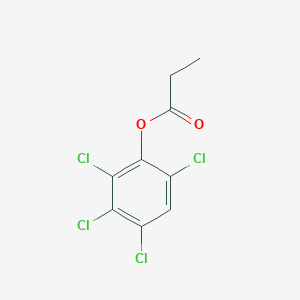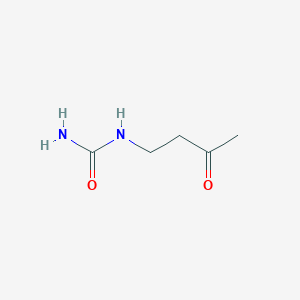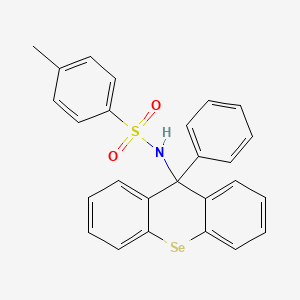
4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide is a complex organic compound that features a selenoxanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the selenoxanthene core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-(9-phenyl-9H-thioxanthen-9-yl)benzene-1-sulfonamide
- 9H-SELENOXANTHEN-9-ONE
- 9H-TELLUROXANTHEN-9-OL
Uniqueness
4-Methyl-N-(9-phenyl-9H-selenoxanthen-9-YL)benzene-1-sulfonamide is unique due to the presence of the selenoxanthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
82238-29-7 |
|---|---|
Formule moléculaire |
C26H21NO2SSe |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
4-methyl-N-(9-phenylselenoxanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C26H21NO2SSe/c1-19-15-17-21(18-16-19)30(28,29)27-26(20-9-3-2-4-10-20)22-11-5-7-13-24(22)31-25-14-8-6-12-23(25)26/h2-18,27H,1H3 |
Clé InChI |
PJYUXVPHTDVTMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2(C3=CC=CC=C3[Se]C4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


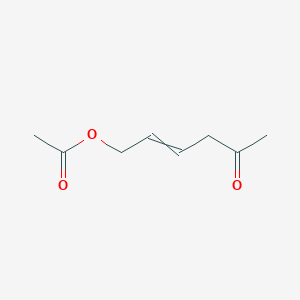
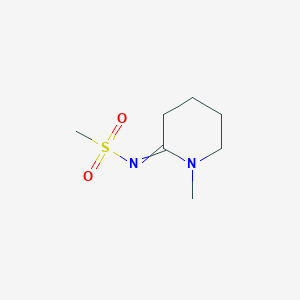
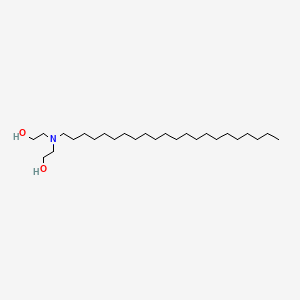
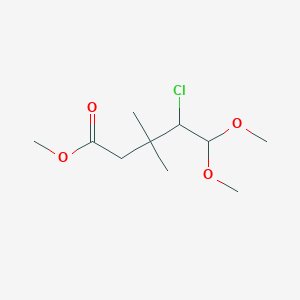
![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14425543.png)
